molecular formula C16H16O2 B3385372 1-[3-(Benzyloxy)phenyl]propan-2-one CAS No. 62932-75-6

1-[3-(Benzyloxy)phenyl]propan-2-one

Cat. No. B3385372
CAS RN: 62932-75-6
M. Wt: 240.3 g/mol
InChI Key: ABANISFJNIMLEP-UHFFFAOYSA-N
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Description

“1-[3-(Benzyloxy)phenyl]propan-2-one” is an organic compound with the CAS Number: 62932-75-6 . It has a molecular weight of 240.3 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “1-[3-(Benzyloxy)phenyl]propan-2-one” and its derivatives has been reported in the literature . For instance, a series of asymmetric (E)-3-(4-(benzyloxy) phenyl)-2-((substituted benzylidene) amino)-1-(thiazolidin-3-yl) propan-1-one derivatives have been synthesized from (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one and various substituted aldehydes .


Molecular Structure Analysis

The molecular structure of “1-[3-(Benzyloxy)phenyl]propan-2-one” can be represented by the IUPAC name: 1-(3-phenylmethoxyphenyl)propan-2-one . The InChI code for this compound is provided in the references .


Physical And Chemical Properties Analysis

“1-[3-(Benzyloxy)phenyl]propan-2-one” is a liquid at room temperature . It has a molecular weight of 240.3 . More specific physical and chemical properties may require a web search for up-to-date information.

properties

IUPAC Name

1-(3-phenylmethoxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-13(17)10-15-8-5-9-16(11-15)18-12-14-6-3-2-4-7-14/h2-9,11H,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABANISFJNIMLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279221
Record name 1-[3-(Phenylmethoxy)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Benzyloxy)phenyl]propan-2-one

CAS RN

62932-75-6
Record name 1-[3-(Phenylmethoxy)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62932-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Phenylmethoxy)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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